1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride
Overview
Description
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C10H12ClNO2. It is a derivative of quinoline, a structure known for its presence in various natural products and synthetic compounds with significant biological activities
Mechanism of Action
Target of Action
Quinoline derivatives, which include “1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride”, often target enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .
Mode of Action
These compounds typically inhibit the function of their targets, preventing the replication of DNA and thus inhibiting the growth of cells .
Biochemical Pathways
The inhibition of DNA replication can affect various biochemical pathways, particularly those involved in cell division and growth .
Result of Action
The inhibition of DNA replication can lead to the death of rapidly dividing cells, such as bacterial cells or cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of aniline derivatives with dihydropyran in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydroquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process often involves recrystallization from suitable solvents to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-7-carboxylic acid, while substitution reactions can produce various functionalized tetrahydroquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
Quinoline-7-carboxylic acid: A direct oxidation product of the tetrahydro derivative.
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with different biological activities.
4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid: Another derivative with distinct chemical properties.
Uniqueness
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVIQGGEUTOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414959-23-1 | |
Record name | 7-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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